Gp91ds-tat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

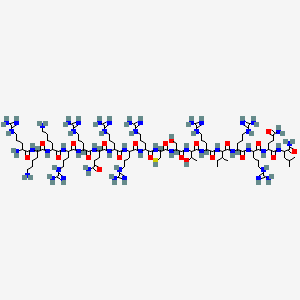

Molecular Formula |

C98H190N50O22S |

|---|---|

Molecular Weight |

2453.0 g/mol |

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)142-61(29-18-44-130-97(119)120)81(162)137-59(27-16-42-128-95(115)116)80(161)141-64(32-34-69(103)152)84(165)144-65(72(104)153)46-49(2)3)147-85(166)62(30-19-45-131-98(121)122)143-89(170)71(51(5)150)148-86(167)66(47-149)145-87(168)67(48-171)146-82(163)60(28-17-43-129-96(117)118)138-77(158)56(24-13-39-125-92(109)110)135-78(159)57(25-14-40-126-93(111)112)139-83(164)63(31-33-68(102)151)140-79(160)58(26-15-41-127-94(113)114)136-76(157)55(23-12-38-124-91(107)108)134-75(156)54(22-8-10-36-100)133-74(155)53(21-7-9-35-99)132-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,154)(H,133,155)(H,134,156)(H,135,159)(H,136,157)(H,137,162)(H,138,158)(H,139,164)(H,140,160)(H,141,161)(H,142,169)(H,143,170)(H,144,165)(H,145,168)(H,146,163)(H,147,166)(H,148,167)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131) |

InChI Key |

XSOIEAKWPXDKLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Gp91ds-tat in Studying Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a critical contributor to the pathophysiology of a wide array of diseases. The NADPH oxidase (NOX) family of enzymes, particularly NOX2 (also known as gp91phox), represents a major source of regulated ROS production, making it a key therapeutic target. This technical guide provides a comprehensive overview of Gp91ds-tat, a cell-permeable peptide inhibitor of NOX2. We will delve into its mechanism of action, its application in preclinical research for modulating oxidative stress signaling pathways, a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concept: Mechanism of Action of this compound

This compound is a rationally designed chimeric peptide that functions as a competitive inhibitor of the assembly of the NADPH oxidase 2 (NOX2) enzyme complex.[1] Its structure is comprised of two essential components:

-

A sequence from gp91phox (Nox2): This segment of the peptide mimics the docking site on the gp91phox subunit that is crucial for the binding of the cytosolic regulatory subunit p47phox.[1]

-

The HIV-1 Tat peptide: This sequence acts as a cell-penetrating peptide, enabling the entry of this compound into cells to reach its intracellular target.[1][2]

In a resting state, the catalytic subunit of NOX2, gp91phox, is located in the cell membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are in the cytosol.[3] Upon stimulation by various agonists (e.g., angiotensin II, phorbol (B1677699) myristate acetate), p47phox undergoes phosphorylation.[3] This phosphorylation event triggers a conformational change that facilitates its translocation to the membrane and subsequent binding to gp91phox.[3] This interaction is a pivotal step in the assembly of the active enzyme complex.[4]

By competitively binding to p47phox, this compound prevents its translocation to the membrane and its association with gp91phox, thereby inhibiting the assembly and activation of the NOX2 enzyme complex.[1] This targeted inhibition specifically curtails the production of superoxide (B77818) (O₂⁻), a primary ROS, from NOX2.[1][5] Importantly, this compound has demonstrated specificity for NOX2-dependent ROS production and does not interfere with other sources of superoxide, such as xanthine (B1682287) oxidase.[6][7][8] A scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat) is often utilized as a negative control in experiments.[9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The inhibitory action of this compound on NOX2 has significant downstream effects on inflammatory signaling pathways, most notably the NLRP3 inflammasome.[3][9] NOX2-derived ROS are a key trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.[3] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, active forms.[3] Studies have indicated that this compound can effectively block the activation of the NLRP3 inflammasome by preventing the initial ROS trigger.[3]

Caption: this compound signaling pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the evaluation of this compound in both in vitro and in vivo settings.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Quantitative Data

The efficacy of this compound has been demonstrated in a variety of in vitro and in vivo models. The following tables provide a summary of key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Cell Type/System | Stimulus | This compound Concentration | Treatment Duration | Key Findings |

| Mouse Aortic Rings | Angiotensin II (10 pmol/L) | 50 µmol/L | 30-minute preincubation | Completely blocked Ang II-induced O₂⁻ production.[6] |

| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | 30-minute preincubation | Reversed Ang II-induced NAD(P)H oxidase activity.[6] |

| Human Neutrophils | Phorbol myristate acetate (B1210297) (PMA) | 100 µmol/L | Preincubation | Reduced O₂⁻ production by 35%.[6] |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | 96 hours | Ameliorated high glucose-induced increases in total ROS, LPOs, and iron levels, and attenuated cell death.[5] |

| Rat Mesenteric Arterial Smooth Muscle Cells (SMCs) | Chemerin | 1-3 µM | 2-hour pretreatment | Significantly inhibited chemerin-induced ROS production, proliferation, and migration.[5] |

| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | 1-hour pretreatment | Blocked Hcy-induced superoxide production.[5] |

| Ventricular Myocytes | Epidermal Growth Factor (EGF) | 500 nM | 5 minutes | Inhibited EGF-induced Cl- current.[10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | This compound Dosage | Administration Route | Key Findings |

| C57Bl/6 Mice | Angiotensin II-induced hypertension | 10 mg/kg/day | Intraperitoneal (i.p.) | Significantly attenuated the increase in systolic blood pressure.[6][8] |

| Rats | Kainic acid-induced status epilepticus | 400 ng/kg | Intracerebroventricular (ICV) | Significantly reduced the upregulation of NOX2 expression in the cortex and hippocampus.[11] |

| Rats | Gas explosion-induced lung injury | 1 mg/kg | Intraperitoneal (i.p.) | Decreased the expression of NOX2.[12] |

| Rats | Middle cerebral artery occlusion (MCAO) model | 100 ng/kg | Ventricular infusion | Attenuated cerebral I/R injury by reducing ROS levels, inhibiting neuronal apoptosis, and alleviating BBB damage.[2] |

| APP/PS1 Mice | Alzheimer's Disease model | Not specified | Not specified | Improves cerebrovascular and cognitive function.[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) procedures.[9]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine (B6355638) in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS), and 2.5% Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile

-

Solid-phase peptide synthesis vessel

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve 4 equivalents of the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIEA to the amino acid solution to activate it. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Q, R, R, I, R, T, S, C, R, R, R, Q, R, R, K, K, R, G, Y).

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Prepare the cleavage cocktail. Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional agitation. Filter the resin and collect the cleavage solution containing the peptide. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification and Verification: Dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC. Verify the mass of the purified peptide using mass spectrometry.

In Vivo Administration of this compound

Materials:

-

Purified this compound peptide

-

Sterile saline (0.9% NaCl)

-

Animal model (e.g., mice or rats)

-

Appropriate syringes and needles for injection (e.g., intraperitoneal, intracerebroventricular)

Procedure (Example for Intraperitoneal Injection in Mice):

-

Preparation of Dosing Solution: Dissolve the lyophilized this compound peptide in sterile saline to the desired concentration. For example, for a 10 mg/kg dose in a 25 g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL.[9]

-

Animal Handling: Acclimatize animals to handling and injection procedures.

-

Administration: Administer the prepared this compound solution via intraperitoneal injection.

-

Control Group: Administer a control peptide (e.g., scramb-tat) or vehicle (sterile saline) to a separate group of animals following the same injection schedule.[9]

-

Monitoring: Monitor animals for any adverse effects and proceed with the experimental endpoint analysis at the designated time points.

Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)

This protocol is adapted from established methods for measuring superoxide production.[3][9][13]

Materials:

-

Cell or tissue homogenates

-

Lysis Buffer: 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose, and protease inhibitors.[3]

-

Lucigenin (5 mM stock solution in water)[3]

-

NADPH (10 mM stock solution in lysis buffer)[3]

-

Luminometer

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Determine the protein concentration of the homogenates.

-

Assay Setup: In a luminometer tube or a white-walled 96-well plate, add a specific amount of protein homogenate (e.g., 20-50 µg).

-

Reagent Addition: Add the assay buffer containing 5 µM lucigenin.

-

Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[9]

-

Measurement: Immediately place the sample in the luminometer and measure chemiluminescence at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).[3][9]

-

Data Analysis: Express the results as relative light units (RLU) per µg of protein. Compare the RLU values between different treatment groups.[3][9]

Western Blot Analysis of Nox2, p47phox, and NLRP3

Materials:

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nox2, anti-p47phox, anti-NLRP3, anti-Caspase-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer. Determine protein concentration using a standard assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH).[3]

Conclusion and Future Directions

This compound has proven to be an invaluable tool for investigating the role of Nox2-derived oxidative stress in a wide range of diseases.[9] Its high specificity provides a significant advantage over many small molecule inhibitors that may have off-target effects.[9] The preclinical data summarized in this guide underscore its therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[5][9] Future research should focus on optimizing its delivery, pharmacokinetics, and long-term safety profile to pave the way for potential clinical applications.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]

- 13. benchchem.com [benchchem.com]

Gp91ds-tat Peptide: A Technical Guide to a Potent and Specific NADPH Oxidase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Gp91ds-tat, a chimeric peptide that has emerged as a highly specific and potent inhibitor of NADPH oxidase 2 (Nox2). Nox2 is a key enzyme implicated in the pathophysiology of numerous diseases characterized by oxidative stress. This document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental applications to support researchers in the field of oxidative stress and drug development.

Discovery and Rationale

The discovery of this compound was driven by the need for a specific inhibitor to investigate the role of Nox2 in various pathological conditions.[1] Researchers engineered a novel chimeric peptide by linking a 9-amino acid sequence from the gp91phox subunit of Nox2, which serves as the docking site for the regulatory subunit p47phox, to a 9-amino acid peptide from the HIV trans-activator of transcription (Tat) protein.[1][2] The Tat peptide functions as a cell-penetrating moiety, enabling the delivery of the gp91phox docking sequence (ds) into cells.[3][4] This innovative design allows this compound to competitively inhibit the assembly and subsequent activation of the Nox2 enzyme complex.[1][3] To ensure the specificity of the observed effects, a scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat) is frequently used as a negative control in experiments.[1][5]

Mechanism of Action: Disrupting Nox2 Complex Assembly

This compound exerts its inhibitory effect by preventing the critical interaction between the cytosolic regulatory subunit p47phox and the membrane-bound catalytic subunit gp91phox (also known as Nox2).[1][6] Under normal physiological conditions, various stimuli trigger the phosphorylation of p47phox. This leads to a conformational change that facilitates its translocation to the cell membrane and its association with gp91phox, a crucial step in the assembly and activation of the Nox2 enzyme.[3][6] this compound, by mimicking the docking site on gp91phox, competitively binds to p47phox, thereby preventing its association with gp91phox and inhibiting the assembly of the functional Nox2 complex.[3][5] This targeted inhibition specifically curtails the production of superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS), from Nox2.[3][7] Notably, this compound has demonstrated specificity for Nox2-dependent ROS production and does not interfere with other sources of superoxide, such as xanthine (B1682287) oxidase.[3][5]

Caption: this compound inhibits NOX2 assembly and superoxide production.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on ROS production and other physiological parameters as reported in various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Type/System | Stimulus | This compound Concentration | Observed Effect | Reference |

| Mouse Aortic Rings | Angiotensin II (10 pmol/L) | 50 µmol/L | Completely blocked Ang II-induced O₂⁻ production. | [5] |

| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | Inhibited Ang II-induced NADPH oxidase activity. | [5] |

| Human Neutrophils | Phorbol Myristate Acetate (PMA) | 100 µmol/L | Reduced O₂⁻ production by 35%. | [5] |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | Ameliorated high glucose-induced increase in total ROS, LPOs, and iron levels. | [7] |

| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Blocked Hcy-induced superoxide production. | [7] |

| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production. | [7] |

| Ventricular Myocytes | Epidermal Growth Factor (EGF) (3.3 nM) | 500 nM | Inhibited 133 ± 20% of the EGF-induced Cl⁻ current. | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | This compound Dosage and Administration | Observed Effect | Reference |

| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, IP | Significantly attenuated the increase in systolic blood pressure and inhibited aortic O₂⁻ production. | [2] |

| APP/PS1 Mice (AD model) | Alzheimer's Disease | 10 mg/kg, i.p., every other day for 1-2 weeks | Improved cerebrovascular and cognitive function; reduced ROS accumulation and NOX2 mRNA expression. | [7] |

| Rat MCAO Model | Cerebral Ischemia/Reperfusion Injury | Not specified | Attenuated cerebral I/R injury by reducing ROS levels, inhibiting neuronal apoptosis, and alleviating BBB damage. | [9] |

| Rat Kainic Acid Model | Temporal Lobe Epilepsy | 400 ng/kg, ICV | Reduced the up-regulation of SE-induced NOX2 expression in the cortex and hippocampus. | [10] |

| Rat Kainic Acid Model | Chronic Epilepsy | 800 ng/kg/day for 2 weeks | Reduced seizure frequency and the cumulative number of seizures. | [10] |

| Mouse CRS Model | Stress-induced Depression | Not specified | Mitigated behavioral deficits induced by chronic restraint stress. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Measurement of Superoxide Production in Aortic Rings

Objective: To determine the effect of this compound on Angiotensin II-induced superoxide production in isolated blood vessels.

Materials:

-

Mouse aortas

-

This compound peptide

-

Scrambled control peptide

-

Angiotensin II

-

Krebs-HEPES buffer

-

Scintillation counter or luminometer

Protocol:

-

Isolate thoracic aortas from mice and place them in chilled Krebs-HEPES buffer.

-

Clean the aortas of adherent fat and connective tissue and cut them into 2-3 mm rings.

-

Equilibrate the aortic rings in Krebs-HEPES buffer for 30 minutes at 37°C.

-

Pre-incubate the rings with either vehicle, this compound (e.g., 50 µmol/L), or a scrambled control peptide for 30 minutes.

-

Stimulate the aortic rings with Angiotensin II (e.g., 10 pmol/L) for an appropriate duration (e.g., 30 minutes).

-

Measure superoxide production using lucigenin-enhanced chemiluminescence in a scintillation counter or luminometer.[3]

Measurement of NADPH Oxidase Activity in Cultured Cells (Luminometer Assay)

Objective: To quantify the inhibitory effect of this compound on NADPH oxidase activity in cultured cells.

Materials:

-

Cultured cells (e.g., rat aortic adventitial fibroblasts)

-

This compound peptide

-

Scrambled control peptide

-

Stimulus (e.g., Angiotensin II)

-

Lysis Buffer (e.g., 50 mM phosphate (B84403) buffer pH 7.0, 1 mM EGTA, 150 mM sucrose, and protease inhibitors)

-

Lucigenin (5 mM stock solution)

-

NADPH (10 mM stock solution)

-

Luminometer

-

Protein assay reagent (e.g., BCA or Bradford)

Protocol:

-

Culture cells to confluence in appropriate multi-well plates.

-

Pre-incubate the cells with vehicle, this compound, or a scrambled control peptide for 30 minutes.[3]

-

Treat the cells with a stimulus such as Angiotensin II (e.g., 10 nmol/L) for a specified time (e.g., 3 hours).[3]

-

Harvest the cells and prepare cell lysates or membrane fractions by homogenization and centrifugation.[3]

-

Determine the protein concentration of the lysates/homogenates.

-

In a luminometer tube or a white-walled 96-well plate, add a specific amount of protein (e.g., 20-50 µg).

-

Add lucigenin to a final concentration of 5 µM.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately measure chemiluminescence in a luminometer, with readings taken periodically for 10-30 minutes.

-

Express NADPH oxidase activity as relative light units (RLU) per µg of protein per minute and compare the activity between treated and control groups.

In Vivo Administration and Evaluation of this compound in a Mouse Model of Hypertension

Objective: To evaluate the effect of this compound on the development of hypertension in a mouse model.

Materials:

-

C57Bl/6 mice

-

This compound peptide

-

Scrambled control peptide

-

Angiotensin II

-

Osmotic minipumps

-

Blood pressure measurement system (e.g., tail-cuff plethysmography)

-

Dihydroethidium (B1670597) (DHE) for in situ superoxide detection

Protocol:

-

Implant osmotic minipumps containing either vehicle, Angiotensin II (e.g., 0.75 mg/kg/day), Angiotensin II + this compound (e.g., 10 mg/kg/day), or Angiotensin II + scrambled peptide into mice.[2]

-

Measure systolic blood pressure at baseline and at regular intervals (e.g., days 3, 5, and 7) during the infusion period.[2]

-

At the end of the experiment, perfuse and harvest tissues (e.g., aorta) for further analysis.

-

Perform dihydroethidium (DHE) staining on tissue sections to detect in situ superoxide production.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits Nox2-mediated oxidative stress signaling.

Experimental Workflow

Caption: In Vitro Experimental Workflow for Testing this compound Efficacy.

Logical Relationship

Caption: Developmental Stages of this compound Peptide.

Conclusion and Future Directions

This compound has proven to be an invaluable research tool for dissecting the role of Nox2-derived oxidative stress in a wide array of diseases.[1][12] Its high specificity provides a significant advantage over many small-molecule inhibitors that may have off-target effects.[1] The preclinical data summarized in this guide underscore its therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[1][7] While this compound is currently primarily utilized in preclinical research, future studies may focus on addressing challenges related to peptide therapeutics, such as stability and delivery, to facilitate its potential clinical translation.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]

- 5. ahajournals.org [ahajournals.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

Gp91ds-tat in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chimeric peptide Gp91ds-tat, a specific inhibitor of NADPH oxidase 2 (NOX2), and its role in the modulation of neuroinflammation. Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature in a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] The overproduction of reactive oxygen species (ROS) by enzymes like NOX2 is a critical driver of this inflammatory cascade.[4][5][6] this compound has emerged as an invaluable research tool to investigate the specific contribution of NOX2 to these processes and as a potential therapeutic agent to mitigate oxidative stress-driven neuronal damage.[1][7][8]

Core Mechanism of Action: Inhibition of NOX2 Assembly

This compound is a rationally designed, cell-permeable peptide that specifically targets the NOX2 enzyme complex.[4][6] It is a chimeric peptide composed of two functional domains:

-

A nine-amino-acid sequence (CSTRIRRQL) derived from the gp91phox subunit (also known as NOX2), which is the catalytic core of the enzyme.[7][9] This sequence is the docking site for the cytosolic regulatory subunit, p47phox.[7]

-

A nine-amino-acid sequence from the HIV trans-activator of transcription (Tat) protein (YGRKKRRQRRR) .[7][9] This protein transduction domain acts as a cell-penetrating moiety, facilitating the delivery of the inhibitory peptide across cell membranes.[7][10]

This compound exerts its inhibitory effect by competitively binding to the docking site on gp91phox, thereby preventing the translocation and binding of p47phox to the membrane-bound catalytic subunit.[7][11] This action blocks the assembly of the functional multi-subunit NOX2 complex, which is an essential step for its activation and subsequent production of superoxide (B77818) (O₂⁻).[4][12] As a negative control in experiments, a scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat or sthis compound) is often used.[7][12]

Signaling Pathways in Neuroinflammation

In the CNS, microglia are the primary immune cells and heavily express NOX2.[1][13] Upon activation by neuroinflammatory stimuli—such as amyloid-β (Aβ) peptides in Alzheimer's disease, HIV-Tat protein, or signals from damaged neurons—microglia shift to a pro-inflammatory phenotype.[5][14][15] This triggers the assembly and activation of the NOX2 complex.

The activated NOX2 enzyme generates superoxide, which is a precursor to other ROS. This surge in ROS creates a state of oxidative stress that activates key downstream inflammatory signaling pathways, most notably the NLRP3 inflammasome and NF-κB.[7][16]

-

NLRP3 Inflammasome Activation : ROS can prime and activate the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form. Caspase-1 then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18, which are potent mediators of inflammation.[16]

-

NF-κB Pathway : ROS can also activate the NF-κB signaling pathway, a central regulator of inflammation. This leads to the transcription and release of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1), further amplifying the neuroinflammatory response and contributing to neuronal toxicity.[14][17]

By inhibiting NOX2 at the source, this compound effectively blocks this entire cascade, reducing ROS production, suppressing cytokine and chemokine release, and ultimately protecting neurons from inflammatory damage.[8][14][17]

Quantitative Data Summary

The efficacy of this compound has been demonstrated across numerous in vitro and in vivo models. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Type | Stimulus | This compound Concentration | Pre-incubation Time | Measured Effect | Result | Citation(s) |

| Mouse Primary Microglia | HIV-Tat (100 nM) | 10 - 50 µM | 60 min | NADPH Oxidase Activity | Dose-dependent decrease in activity. | [17] |

| Mouse Primary Microglia | HIV-Tat (100 nM) | 50 µM | 60 min | TNF-α, IL-6, MCP-1 Release | Significant decrease in cytokine/chemokine release. | [17] |

| Mouse Primary Microglia | HIV-Tat (100 nM) | 50 µM | 60 min | Microglia-mediated Neurotoxicity | Prevented neuronal death induced by activated microglia. | [17] |

| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µM | 30 min | NADPH Oxidase Activity | Complete inhibition of Ang II-induced activity. | [12] |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | 96 hours | Total ROS, LPOs, Iron Levels | Ameliorated high glucose-induced increases. | [16] |

| Neuronal Cultures | Low Mg²⁺ (to induce epileptiform activity) | 5 µM | 60 min | ROS Production Rate | Significantly reduced during epileptiform activity. | [8] |

| Neuronal Cultures | Low Mg²⁺ | 5 µM | 60 min | Mitochondrial Depolarization | Prevented epileptiform activity-induced depolarization. | [8] |

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | This compound Dose & Administration | Measured Effect | Outcome | Citation(s) |

| APP/PS1 Mice (Alzheimer's) | Not specified | Cerebrovascular and Cognitive Function | Improved function. | [16] |

| Tg2576 Mice (Alzheimer's) | 1 µM (superfusion) | ROS Production, Cerebrovascular Responses | Blocked Aβ-induced ROS and restored cerebrovascular function. | [11][18] |

| Kainic Acid-induced Epilepsy (Rat) | 400 ng/kg (ICV) | NOX2 mRNA Expression & NOX Activity | Significantly reduced SE-induced upregulation in cortex and hippocampus. | [8] |

| Kainic Acid-induced Epilepsy (Rat) | 400 ng/kg (ICV) | ROS Production | Significantly reduced SE-induced increase in ROS in the cortex. | [8] |

| Kainic Acid-induced Epilepsy (Rat) | 800 ng/kg/day for 2 weeks (ICV) | Seizure Frequency | Significantly reduced seizure frequency and total number of seizures. | [8] |

| Angiotensin II-induced Hypertension (Mouse) | 10 mg/kg/day (co-infused with Ang II) | Systolic Blood Pressure, Vascular O₂⁻ | Attenuated blood pressure elevation and blocked vascular superoxide production. | [9] |

| Middle Cerebral Artery Occlusion (MCAO) (Rat) | 100 ng/kg (ventricular infusion) | ROS Levels, Neuronal Apoptosis, BBB Damage | Attenuated cerebral I/R injury. | [19] |

| Subarachnoid Hemorrhage (SAH) (Rat) | Not specified | Neuronal Death and Degeneration | Decreased SAH-induced neuronal damage. | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function and efficacy of this compound.

Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)

This protocol is used to quantify superoxide production from cell lysates or tissue homogenates and to assess the inhibitory efficacy of this compound.[4]

Materials:

-

Cell or tissue homogenates

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 150 mM Sucrose, with protease inhibitors)

-

Lucigenin (B191737) (e.g., 5 µM final concentration)

-

NADPH (e.g., 100-200 µM final concentration)

-

This compound and scrambled control peptide

-

96-well white opaque plates

-

Luminometer

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Sample Preparation : Prepare cell or tissue homogenates on ice using the homogenization buffer.

-

Protein Quantification : Determine the protein concentration of each homogenate using a standard assay to ensure equal loading.

-

Plate Setup : In a 96-well white plate, add 10-20 µg of protein from the homogenate to each well.

-

Inhibitor Pre-incubation : For inhibitor studies, pre-incubate the homogenate with the desired concentration of this compound or a control peptide for 15-30 minutes at 37°C.

-

Assay Cocktail : Add the assay buffer containing lucigenin to each well.

-

Equilibration & Background Reading : Place the plate in a luminometer and allow it to equilibrate to 37°C. Measure background chemiluminescence for 5 minutes.

-

Initiation of Reaction : Initiate the reaction by injecting NADPH into each well.

-

Measurement : Immediately measure chemiluminescence at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

Data Analysis : Calculate the rate of superoxide production by determining the slope of the chemiluminescence signal over time. Normalize the rate to the protein concentration (e.g., RLU/µg protein/min). Compare rates between control, stimulated, and inhibitor-treated samples.

Assessment of Neuroinflammation In Vitro

This protocol outlines the steps to measure the anti-inflammatory effect of this compound on microglia.[17]

Materials:

-

Primary microglia or microglial cell line (e.g., BV-2)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., HIV-Tat, LPS)

-

This compound and scrambled control peptide

-

ELISA kits for specific cytokines/chemokines (e.g., TNF-α, IL-6, MCP-1)

Procedure:

-

Cell Culture : Plate microglia at the desired density and allow them to adhere.

-

Pre-incubation : Replace the medium with fresh serum-free medium containing this compound or the control peptide at the desired concentration (e.g., 50 µM). Incubate for 1-2 hours.

-

Stimulation : Add the inflammatory stimulus (e.g., 100 nM HIV-Tat) directly to the wells containing the peptides.

-

Incubation : Incubate for a specified period (e.g., 24 hours) to allow for cytokine/chemokine production and release.

-

Supernatant Collection : Carefully collect the cell culture supernatant from each well.

-

Cytokine Measurement : Quantify the concentration of TNF-α, IL-6, and MCP-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis : Compare the cytokine concentrations between different treatment groups to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of NOX2, making it an invaluable tool for dissecting the role of NOX2-derived oxidative stress in neuroinflammation and neurodegeneration.[6][7] Preclinical data strongly support its efficacy in reducing ROS production, mitigating inflammatory responses, and providing neuroprotection in a variety of disease models.[8][20][21]

For drug development professionals, this compound represents a proof-of-concept for targeting the NOX2 enzyme in CNS disorders. However, the translation of peptide-based inhibitors faces challenges, including poor oral bioavailability and the ability to cross the blood-brain barrier (BBB).[8] While the Tat peptide facilitates cellular entry, systemic delivery to the brain remains a significant hurdle.[22][23] Future research will likely focus on developing novel small-molecule NOX2 inhibitors or advanced delivery systems for peptide therapeutics to effectively target neuroinflammation in clinical settings.[21]

References

- 1. NADPH oxidase in brain injury and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. NADPH Oxidase-Derived Reactive Oxygen Species Mediate the Cerebrovascular Dysfunction Induced by the Amyloid β Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Gp91phox (NOX2) in classically activated microglia exacerbates traumatic brain injury | springermedizin.de [springermedizin.de]

- 14. NADPH oxidase drives cytokine and neurotoxin release from microglia and macrophages in response to HIV-Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. selleckchem.com [selleckchem.com]

- 20. A Mini-Review of the NADPH Oxidases in Vascular Dementia: Correlation with NOXs and Risk Factors for VaD - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NADPH oxidases: novel therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Cell-Permeable Nature of the TAT Peptide in Gp91ds-tat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gp91ds-tat peptide has emerged as a potent and specific inhibitor of NADPH oxidase 2 (Nox2), a critical enzyme in the production of reactive oxygen species (ROS).[1][2] Its efficacy hinges on the remarkable ability of the appended TAT peptide to traverse cellular membranes, a process central to its therapeutic potential. This technical guide provides a comprehensive examination of the cell-permeable nature of the TAT peptide as a component of this compound. We will delve into the mechanisms of TAT-mediated cellular uptake, present quantitative data on the efficacy of this compound, provide detailed experimental protocols for assessing its cell permeability and function, and visualize key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chimeric peptide meticulously designed for targeted intracellular inhibition of Nox2.[1] It is composed of two functionally distinct domains:

-

Gp91ds (docking sequence): A nine-amino-acid sequence derived from gp91phox (also known as Nox2), the catalytic subunit of the Nox2 enzyme. This sequence competitively inhibits the binding of the cytosolic regulatory subunit p47phox to gp91phox, a crucial step for enzyme activation.[3]

-

TAT Peptide: A nine-amino-acid peptide (GRKKRRQRRRPQ) derived from the trans-activator of transcription (TAT) protein of the human immunodeficiency virus (HIV-1).[4] This domain functions as a cell-penetrating peptide (CPP), facilitating the entry of the entire this compound molecule into the cell.[5][6]

By preventing the assembly of the functional Nox2 complex, this compound effectively curtails the production of superoxide (B77818) (O₂⁻), a primary ROS.[1][7] This targeted action makes it an invaluable tool for investigating the role of Nox2-mediated oxidative stress in a multitude of pathological conditions. A scrambled version of the gp91ds sequence linked to the TAT peptide often serves as a negative control in experiments to ensure the observed effects are specific to Nox2 inhibition.[3]

The Cell-Permeable TAT Peptide: Mechanisms of Entry

The precise mechanism by which the TAT peptide traverses the cell membrane has been a subject of extensive research and some debate. Initially, it was thought to be an energy-independent process, but a consensus has emerged that cellular entry is predominantly an active, energy-dependent process.[8][9]

The primary mechanism of entry for the TAT peptide is endocytosis , with macropinocytosis being a major pathway.[8] However, clathrin-mediated and caveolar endocytosis have also been implicated.[10] The initial step involves electrostatic interactions between the cationic TAT peptide and anionic proteoglycans, such as heparan sulfate, on the cell surface.[11] This interaction is thought to trigger the endocytic process.

While endocytosis is the main route, some studies suggest that direct translocation across the plasma membrane may also occur, particularly at higher concentrations.[12] The mechanism of entry can also be influenced by the nature of the cargo attached to the TAT peptide.[8]

Quantitative Data on this compound Efficacy

The effectiveness of this compound in inhibiting Nox2-mediated ROS production has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound [2][7]

| Cell Type/System | Stimulus | This compound Concentration | Observed Effect | Reference |

| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 5 µM | Inhibition of NADPH oxidase activity | [7] |

| Human Retinal Endothelial Cells | High Glucose | 5 µM | Amelioration of increased total ROS, lipid peroxides, and iron levels | [13] |

| Mouse Podocytes | Homocysteine | 5 µM | Blockade of superoxide production and inhibition of NLRP3 inflammasome activation | [13] |

| Ventricular Myocytes | Epidermal Growth Factor (3.3 nM) | 500 nM | Inhibition of EGF-induced Cl⁻ current by 133 ± 20% | [14] |

Table 2: In Vivo Efficacy of this compound [2][3]

| Animal Model | Disease/Condition | This compound Dosage and Administration | Observed Effect | Reference |

| Mice (C57Bl/6) | Angiotensin II-induced Hypertension | 10 mg/kg/day via intraperitoneal infusion | Significant attenuation of systolic blood pressure elevation and inhibition of aortic O₂⁻ production | [3] |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Attenuation of cerebral ischemia/reperfusion injury, reduction of ROS levels, and inhibition of neuronal apoptosis | [15] |

| APP/PS1 Mice | Alzheimer's Disease | Not specified | Improvement of cerebrovascular and cognitive function | [13] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway leading to Nox2 activation and its inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAT peptide internalization: seeking the mechanism of entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

Gp91ds-tat: A Technical Guide to its Inhibitory Effect on Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathological driver in a multitude of diseases. The NADPH oxidase (NOX) family of enzymes, particularly NOX2 (also known as gp91phox), are major sources of regulated ROS production and have emerged as critical therapeutic targets.[1] This technical guide provides an in-depth overview of Gp91ds-tat, a cell-permeable chimeric peptide inhibitor of NOX2. We will delve into its mechanism of action, its role in modulating oxidative stress signaling pathways, and its application in preclinical research. This guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in their study of oxidative stress and the therapeutic potential of NOX2 inhibition.

Introduction to this compound

This compound is a rationally designed chimeric peptide that acts as a competitive inhibitor of the assembly of the NADPH oxidase 2 (NOX2) enzyme complex.[2] Its discovery was driven by the need for a specific inhibitor to dissect the role of NOX2 in various pathological conditions.[3] The peptide consists of two functional domains:

-

A sequence from gp91phox (NOX2): This domain competitively inhibits the binding of the cytosolic regulatory subunit p47phox to the membrane-bound gp91phox, a critical step in the assembly and activation of the NOX2 enzyme.[1]

-

The HIV-1 Tat (trans-activator of transcription) peptide: This protein transduction domain facilitates the entry of this compound into cells, allowing it to reach its intracellular target.[1] A scrambled version of the gp91phox sequence linked to the Tat peptide (scramb-tat) is often used as a negative control.[3]

By preventing the assembly of the functional NOX2 complex, this compound effectively blocks the production of superoxide (B77818) (O₂⁻), a primary ROS.[1] This targeted inhibition makes this compound a valuable tool for studying the role of NOX2-mediated oxidative stress.

Mechanism of Action: Disrupting NOX2 Complex Assembly

This compound exerts its inhibitory effect by preventing the crucial interaction between the cytosolic regulatory subunit p47phox and the membrane-bound catalytic subunit gp91phox (NOX2).[3] Under normal physiological conditions, various stimuli trigger the phosphorylation of p47phox, leading to a conformational change that allows it to translocate to the cell membrane and bind to gp91phox.[3] This interaction is a critical step in the assembly of the active NADPH oxidase complex. This compound, by mimicking the docking site on gp91phox, competitively binds to p47phox, thereby preventing its association with gp91phox and inhibiting the subsequent production of superoxide.[2]

References

Gp91ds-tat as a tool to study NADPH oxidase assembly.

An In-depth Technical Guide to Gp91ds-tat: A Tool for Studying NADPH Oxidase Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chimeric peptide inhibitor of NADPH oxidase 2 (Nox2), and its application as a pivotal tool in the study of oxidative stress-related pathologies. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize its function and application.

Core Concept: Mechanism of Action of this compound

This compound is a rationally designed, cell-permeable peptide that acts as a highly specific and potent competitive inhibitor of the NADPH oxidase 2 (Nox2) enzyme complex assembly.[1][2][3] Its structure is a chimera of two essential components:

-

A gp91phox Docking Sequence (ds): This sequence (CSTRIRRQL) mimics the docking site on the gp91phox (also known as Nox2) catalytic subunit, which is crucial for the binding of the cytosolic regulatory subunit p47phox.[2][3][4]

-

The HIV-1 Tat Peptide: A protein transduction domain (YGRKKRRQRRR) that facilitates the efficient translocation of the peptide across cell membranes, enabling it to reach its intracellular target.[1][2][5]

Under stimulating conditions, the assembly of the Nox2 complex is a critical activation step.[3] Cytosolic components, including p47phox, p67phox, p40phox, and the small GTPase Rac, translocate to the membrane to associate with the cytochrome b558, which consists of gp91phox and p22phox subunits.[3][4][6] this compound exerts its inhibitory effect by competitively binding to p47phox, thereby preventing its association with gp91phox.[2] This action effectively blocks the assembly of a functional enzyme complex and subsequent production of superoxide (B77818) (O₂⁻).[1][2] This targeted inhibition is specific to Nox2-dependent ROS production and does not affect other superoxide sources like xanthine (B1682287) oxidase.[2][7][8]

Visualizations: Pathways and Workflows

The following diagrams illustrate the inhibitory mechanism of this compound and typical experimental workflows.

Caption: this compound signaling pathway and mechanism of inhibition.

Caption: A typical workflow for in vitro experiments using this compound.

Caption: Specificity of this compound compared to other NOX inhibitors.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across a variety of in vitro and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Cell Type / System | Stimulus | This compound Concentration | Key Quantitative Finding | Reference |

| Rat Aortic Adventitial Fibroblasts | Angiotensin II (10 nmol/L) | 50 µmol/L | Completely reversed Ang II-induced NADPH oxidase activity. | [7] |

| Human Neutrophils | - | up to 100 µmol/L | Decreased O₂⁻ production by 35%. | [7] |

| Mouse Podocytes | Homocysteine (Hcy) | 5 µM | Restored Hcy-inhibited lysosomal TRPML1 channel activity. | [9] |

| Rat Mesenteric Arterial Smooth Muscle Cells | Chemerin | 1-3 µM | Significantly inhibited chemerin-induced ROS production, proliferation, and migration. | [9] |

| Ventricular Myocytes | EGF (3.3 nM) | 500 nM | Inhibited 133 ± 20% of the EGF-induced Cl⁻ current. | [10] |

| Primary Microglia | HIV-Tat (100 nM) | 10 and 50 µM | Dose-dependently decreased Tat-induced NADPH oxidase activity. | [4] |

| Neuronal Cultures | Low Mg²⁺ (to induce epileptiform activity) | 5 µM | Reduced the rate of ROS production from 202% to 106%. | [11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition / Stimulus | This compound Dosage | Key Quantitative Finding | Reference |

| C57Bl/6 Mice | Angiotensin II (0.75 mg/kg/day) Infusion | 10 mg/kg/day | Significantly attenuated the increase in systolic blood pressure induced by Ang II. | [7][8] |

| APP/PS1 Mice (Alzheimer's Model) | - | 10 mg/kg (i.p., every other day) | Decreased capillary stalling incidence by 67% after 1 week. | [9] |

| Rat (Temporal Lobe Epilepsy Model) | Kainic Acid-Induced Status Epilepticus | 400 ng/kg | Inhibited NOX catalytic activity by 55% in the cortex and 60% in the hippocampus. | [11] |

| Aged Tg2576 Mice | Superfusion over cranial window | 1 µM | Blocked the increase in ROS production. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Inhibition of Stimulus-Induced Superoxide Production in Cultured Cells

This protocol assesses the ability of this compound to inhibit superoxide production in response to a chemical stimulus.[6]

-

Materials:

-

This compound peptide and a scrambled peptide control.[1]

-

Cultured cells of interest.

-

Appropriate cell culture medium and plates.

-

Stimulus of interest (e.g., Angiotensin II, PMA).

-

Assay for superoxide detection (e.g., Lucigenin-enhanced chemiluminescence, Dihydroethidium (DHE) staining).

-

-

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere and grow (typically 24-48 hours).[6]

-

Reagent Preparation: Prepare a stock solution of this compound and the scrambled control peptide in a suitable solvent (e.g., sterile water or DMSO). Dilute peptides and the stimulus to their final working concentrations in culture medium or buffer on the day of the experiment.[6]

-

Pre-treatment: Remove the culture medium, wash cells gently with warm PBS, and then add the medium containing this compound or the scrambled control peptide at the desired concentration. Incubate for a predetermined period (e.g., 30-60 minutes) to allow for cell penetration.[6][7]

-

Stimulation: Add the stimulus to the wells to induce superoxide production. Include control wells with vehicle only, stimulus only, and scrambled peptide + stimulus.

-

Incubation: Incubate for the period required for the response to occur.[6]

-

Endpoint Analysis: Measure superoxide production using the chosen method. For chemiluminescence, cells are typically lysed and assayed immediately.

-

Protocol 2: Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)

This protocol quantifies NADPH oxidase activity in cell lysates or tissue homogenates.[1][3][13]

-

Materials:

-

Cell or tissue homogenates.

-

Lysis/Homogenization Buffer (e.g., 50 mM phosphate (B84403) buffer pH 7.0, 1 mM EGTA, 150 mM sucrose, and protease inhibitors).[3][13]

-

Lucigenin (B191737) (5 µM final concentration).[3]

-

Luminometer and 96-well white opaque plates.[3]

-

Protein assay reagent (e.g., BCA).

-

-

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates on ice and determine the protein concentration.[3]

-

Assay Setup: In a 96-well white plate, add a specific amount of protein homogenate (e.g., 20-50 µg) to each well.[1][3]

-

Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the homogenate with the desired concentration of this compound or control peptide for 15-30 minutes at 37°C.[3]

-

Reagent Addition: Add the assay buffer containing lucigenin to each well.[1]

-

Measurement: Place the plate in a luminometer. Initiate the reaction by adding NADPH. Immediately measure chemiluminescence at regular intervals for a defined period (e.g., 10-30 minutes).[1]

-

Data Analysis: Express results as relative light units (RLU) per µg of protein. Compare the values between different treatment groups.[1]

-

Protocol 3: In Vivo Administration in a Mouse Model of Hypertension

This protocol evaluates the effect of this compound on the development of hypertension.[2][7]

-

Materials:

-

C57Bl/6 mice.

-

Osmotic minipumps.

-

This compound peptide, scrambled control peptide.

-

Angiotensin II.

-

Sterile saline.

-

Blood pressure measurement system (e.g., tail-cuff).

-

-

Procedure:

-

Animal Model: Use C57Bl/6 mice.

-

Dosing Solution: Prepare solutions for the osmotic minipumps. Groups may include: Vehicle (saline), Angiotensin II (e.g., 0.75 mg/kg/day), Angiotensin II + this compound (e.g., 10 mg/kg/day), and Angiotensin II + scrambled-tat.[7][8]

-

Pump Implantation: Surgically implant the osmotic minipumps for continuous intraperitoneal infusion.

-

Blood Pressure Measurement: Measure systolic blood pressure at baseline (day 0) and at regular intervals throughout the study (e.g., days 3, 5, and 7).[7][8]

-

Tissue Harvesting: At the end of the experiment, perfuse and harvest tissues (e.g., aorta) for further analysis, such as in situ superoxide detection using DHE staining.[2]

-

Conclusion

This compound stands out as an invaluable research tool due to its high specificity for inhibiting the assembly of the Nox2 complex.[1][3] Unlike many small molecule inhibitors that suffer from off-target effects, this compound allows for a more precise dissection of the role of Nox2-derived ROS in a vast array of cellular processes and disease models, from cardiovascular disorders to neurodegenerative diseases.[1][9][11] The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to further elucidate the complex roles of NADPH oxidase in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NADPH Oxidase Drives Cytokine and Neurotoxin Release from Microglia and Macrophages in Response to HIV-Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]

- 6. benchchem.com [benchchem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Gp91ds-tat for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gp91ds-tat is a cell-permeable chimeric peptide that acts as a specific inhibitor of NADPH oxidase 2 (NOX2), a key enzyme in the production of reactive oxygen species (ROS).[1][2] It functions by competitively inhibiting the assembly of the NOX2 enzyme complex.[1][3] The peptide consists of a sequence from gp91phox (NOX2) linked to the HIV-1 Tat peptide, which facilitates its entry into cells.[1][2] This targeted inhibition of NOX2-derived superoxide (B77818) production makes this compound a valuable tool for investigating the role of oxidative stress in a variety of pathological conditions, including Alzheimer's disease, cardiovascular disease, and neuroinflammatory disorders.[4][5]

Mechanism of Action

The primary mechanism of this compound involves the disruption of the interaction between the membrane-bound gp91phox subunit and the cytosolic p47phox subunit of the NOX2 complex.[6][7] This interaction is a critical step in the assembly and activation of the enzyme. By mimicking the docking site on gp91phox, this compound prevents the translocation and binding of p47phox, thereby inhibiting the production of superoxide radicals.[3] This targeted action allows for the specific investigation of NOX2-mediated downstream signaling pathways, such as the activation of the NLRP3 inflammasome and apoptosis.[1]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various mouse models as reported in preclinical studies.

Table 1: In Vivo Efficacy of this compound in Mice

| Animal Model | Disease/Condition | This compound Dosage & Administration | Key Findings | Reference(s) |

| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, i.p., every other day for 1-2 weeks | Reduced ROS accumulation and NOX2 mRNA expression. Decreased capillary stalling by 67% after 1 week. Improved short-term and spatial memory. | [4] |

| C57Bl/6 Mice | Angiotensin II-induced Hypertension | 10 mg/kg/day, i.p., for 7 days | Significantly attenuated the increase in systolic blood pressure. Inhibited Angiotensin II-induced superoxide production in the aorta. | [6][7][8] |

| Tg2576 Mice | Amyloid Precursor Protein Overexpression | 1 µM, superfusion | Reversed the attenuation in cerebrovascular responses. | [9] |

| Kainic Acid-induced Seizure Model Rats | Chronic Epilepsy | 400 ng/kg, intracerebroventricular (ICV) | Suppressed SE-induced overexpression of NOX2 and inhibited the increase in overall NOX activity in the cortex and hippocampus. | [10] |

| Middle Cerebral Artery Occlusion (MCAO) Model Rats | Cerebral Ischemia/Reperfusion Injury | 100 ng/kg, infused into the ventricle | Attenuated cerebral I/R injury by reducing ROS levels, inhibiting neuronal apoptosis, and alleviating BBB damage. | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

Caption: this compound inhibits NOX2 assembly and downstream signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O(2)(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Nox2-derived radicals contribute to neurovascular and behavioral dysfunction in mice overexpressing the amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nox2 Western Blot Analysis Using Gp91ds-tat

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the utilization of Gp91ds-tat, a specific peptide inhibitor of NADPH oxidase 2 (Nox2), for the analysis of Nox2 expression by Western blot. These protocols are intended for professionals in research and drug development to facilitate the accurate assessment of Nox2 protein levels in various experimental models.

Introduction

This compound is a chimeric peptide that serves as a highly specific and potent inhibitor of Nox2, a key enzyme in the generation of reactive oxygen species (ROS) implicated in a multitude of pathological conditions characterized by oxidative stress.[1][2] This peptide consists of a nine-amino-acid sequence from the gp91phox subunit (also known as Nox2), which is the docking site for the regulatory subunit p47phox, linked to a nine-amino-acid trans-activator of transcription (Tat) peptide from HIV.[1] The Tat moiety facilitates the entry of the peptide into cells, where the gp91phox docking sequence competitively inhibits the assembly and subsequent activation of the Nox2 enzyme complex.[1][3] Its high specificity for Nox2 makes this compound an invaluable tool for investigating the role of Nox2-derived oxidative stress in various diseases, offering a significant advantage over less specific small molecule inhibitors.[1][4] A scrambled version of the gp91phox sequence linked to the Tat peptide is often employed as a negative control in experiments to ensure the observed effects are specific to Nox2 inhibition.[1]

Data Presentation

The effective concentration of this compound for inhibiting Nox2 activity and the recommended antibody dilutions for Western blot analysis can vary depending on the cell type, tissue, and experimental conditions. The following tables summarize quantitative data gathered from various preclinical studies.

| Parameter | Concentration/Dilution | Cell/Tissue Type | Notes |

| This compound (in vitro) | 5 µM | Human Retinal Endothelial Cells | Ameliorated high glucose-induced increases in total ROS, LPOs, and iron levels.[2] |

| 5 µM | Mouse Podocytes | Pre-treatment for 1 hour blocked homocysteine-induced superoxide (B77818) production.[2] | |

| This compound (in vivo) | 10 mg/kg | Mice | Administered via intraperitoneal injection every other day.[1] |

| 400 ng/kg | Rats | Intracerebroventricular administration 1 hour after kainic acid-induced status epilepticus.[5] | |

| 1 mg/kg | Rats | Intraperitoneal injection immediately after gas explosion-induced lung injury.[6] | |

| Primary Antibody (Nox2) | 1:1000 | Various Lysates | Standard starting dilution for Western blot analysis.[7] |

| 0.1 µg/mL - 0.3 µg/mL | HepG2, MCF7 cell lines | Specific concentrations for particular cell lysates.[7] | |

| Secondary Antibody | Manufacturer's Rec. | N/A | Typically, HRP-conjugated secondary antibodies are used.[8] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Nox2 Activation and Inhibition by this compound

The following diagram illustrates the molecular mechanism of Nox2 activation and the inhibitory action of this compound. Upon cellular stimulation, the cytosolic regulatory subunit p47phox is phosphorylated and translocates to the cell membrane to bind with the catalytic subunit gp91phox (Nox2). This assembly is crucial for the activation of the enzyme and subsequent production of superoxide. This compound competitively binds to gp91phox, preventing the docking of p47phox and thereby inhibiting the assembly and activation of the Nox2 complex.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]

- 7. NOX2 Monoclonal Antibody (54.1) (MA5-18052) [thermofisher.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Measuring ROS Production with DHE Staining after Gp91ds-tat Treatment

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, excessive ROS generation can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2] One of the primary enzymatic sources of cellular ROS is the NADPH oxidase (NOX) family of enzymes.[3] The NOX2 isoform, in particular, is a key player in oxidative stress signaling.[4]

Gp91ds-tat is a specific peptide inhibitor of NOX2.[3][5] It functions by disrupting the interaction between the p47-phox subunit and the gp91-phox (NOX2) catalytic subunit, thereby preventing the assembly and activation of the enzyme complex.[3][6] This inhibitory action makes this compound a valuable tool for investigating the role of NOX2-derived ROS in various physiological and pathological processes.[4]

Dihydroethidium (DHE) is a widely used fluorescent probe for the detection of superoxide (B77818) (O2•−), a primary ROS produced by NOX enzymes.[1][7] DHE is cell-permeable and, upon oxidation by superoxide, is converted to fluorescent products, primarily 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.[1][8] This protocol provides a detailed method for the treatment of cells with the NOX2 inhibitor this compound followed by DHE staining to measure changes in intracellular ROS production.

Materials

-

This compound peptide

-

Dihydroethidium (DHE)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture plates or coverslips

-

Fluorescence microscope or flow cytometer

-

Hoechst 33342 (optional, for nuclear counterstaining)

-

4% Paraformaldehyde (PFA) (optional, for cell fixation)

Experimental Protocols

Part 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate, 24-well plate with coverslips) and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or an appropriate buffer. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in pre-warmed cell culture medium.[5][9][10]

-

This compound Pre-treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of the peptide's solvent) should be run in parallel.

-

Incubation: Incubate the cells with this compound for a sufficient period to allow for cellular uptake and inhibition of NOX2. A pre-incubation time of 1 to 2 hours is commonly used.[5][9]

-

(Optional) Induction of ROS Production: If the experiment requires stimulation of ROS production, the inducing agent can be added after the this compound pre-incubation period.

Part 2: DHE Staining and ROS Detection

-

Preparation of DHE Working Solution: Prepare a fresh DHE working solution at a final concentration of 5-10 µM in pre-warmed PBS or cell culture medium.[4][7] To do this, first, create a stock solution of DHE (e.g., 5 mg/mL or 15.9 mM) by dissolving it in DMSO.[7] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[7]

-

DHE Staining: Remove the this compound-containing medium and gently wash the cells once with warm PBS.[7] Add the DHE working solution to the cells and incubate for 5-30 minutes at 37°C in the dark.[4][7] The incubation time should be kept consistent across all samples for comparable results.[11]

-

Washing: After incubation, remove the DHE solution and wash the cells gently three times with PBS to remove excess probe.[7]

-

(Optional) Nuclear Counterstaining and Fixation: For visualization of nuclei, cells can be incubated with Hoechst 33342 solution for 10 minutes at room temperature.[7] If fixation is required, cells can be treated with 4% PFA for 5-8 minutes after DHE staining.[7][11] Note that fixation can potentially compromise the ROS signal, so it is advisable to first test the protocol on unfixed cells.[12]

-

Imaging and Analysis: Immediately acquire images using a fluorescence microscope with an appropriate filter set (e.g., excitation at 488-530 nm and emission at 590-620 nm).[1][8][13] Alternatively, cells can be harvested and analyzed by flow cytometry.[8] The fluorescence intensity, which corresponds to the level of ROS, can be quantified using image analysis software like ImageJ or the flow cytometer's software.[2][13]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound treatment and DHE staining protocol.

| Parameter | Value | Reference(s) |

| This compound Concentration | 1-5 µM | [5][9][10][14] |

| This compound Pre-incubation Time | 1-2 hours | [5][9] |

| DHE Stock Solution | 5 mg/mL or 15.9 mM in DMSO | [7] |

| DHE Working Concentration | 5-10 µM | [4][7] |

| DHE Incubation Time | 5-30 minutes | [4][7] |

| DHE Excitation Wavelength | 488-530 nm | [1][8][13] |

| DHE Emission Wavelength | 590-620 nm | [1][8][13] |

Visualizations

Caption: Experimental workflow for measuring ROS production with DHE after this compound treatment.

Caption: Signaling pathway of NOX2-mediated ROS production and its inhibition by this compound.

References

- 1. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unbiased automated quantitation of ROS signals in live retinal neurons of Drosophila using Fiji/ImageJ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NOX Activation by Subunit Interaction and Underlying Mechanisms in Disease [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NADPH Oxidase-Derived Reactive Oxygen Species Mediate the Cerebrovascular Dysfunction Induced by the Amyloid β Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20-HETE increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]

- 13. INCREASED NADPH OXIDASE DERIVED SUPEROXIDE IS INVOLVED IN THE NEURONAL CELL DEATH INDUCED BY HYPOXIA ISCHEMIA IN NEONATAL HIPPOCAMPAL SLICE CULTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased monocyte derived reactive oxygen species in type 2 diabetes: Role of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gp91ds-tat in Primary Neuron Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gp91ds-tat is a cell-permeable peptide that acts as a specific inhibitor of NADPH oxidase 2 (NOX2), a key enzyme responsible for the production of superoxide (B77818) radicals, a type of reactive oxygen species (ROS).[1][2][3] By competitively inhibiting the assembly of the functional NOX2 enzyme complex, this compound effectively blocks the generation of superoxide.[3] This inhibitory action makes this compound a valuable tool for investigating the role of NOX2-mediated oxidative stress in various neurological processes and disease models. In primary neuron cultures, this compound has been utilized to study its effects on neuronal survival, apoptosis, and the underlying signaling pathways implicated in neurodegenerative diseases and acute neurological injury.[2][4][5]

Mechanism of Action

This compound is a chimeric peptide consisting of two functional domains:

-